molecular formula C9H10N4 B1416170 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine CAS No. 38965-47-8

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B1416170
CAS No.: 38965-47-8
M. Wt: 174.2 g/mol
InChI Key: WJQAFGDJXFSENW-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyrazole or pyridine rings.

    Substitution: Alkylated or acylated derivatives at the pyridine ring.

Scientific Research Applications

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine: Similar structure but with the pyridine ring at the 3-position.

    1-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine: Pyridine ring at the 2-position.

    1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-4-amine: Amino group at the 4-position of the pyrazole ring.

Uniqueness

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and other applications .

Properties

IUPAC Name

2-methyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAFGDJXFSENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652895
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38965-47-8
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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